4-(Oxolan-3-yl)phenol
Overview
Description
4-(Oxolan-3-yl)phenol is an organic compound characterized by a phenolic group attached to a tetrahydrofuran ring. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is noted for its mild and green reaction conditions, making it an efficient and environmentally friendly option.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar hydroxylation techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-3-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(Oxolan-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be studied for its effects on biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Mechanism of Action
The mechanism of action of 4-(Oxolan-3-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, making it an effective antioxidant. This property allows it to neutralize free radicals and reduce oxidative stress in biological systems . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(Oxolan-3-yl)phenol can be compared to other phenolic compounds such as:
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Catechol: A dihydroxybenzene derivative with strong antioxidant properties.
Resorcinol: Another dihydroxybenzene isomer used in the production of resins and adhesives.
Uniqueness
The presence of the tetrahydrofuran ring in this compound distinguishes it from other phenolic compounds. This structural feature imparts unique chemical properties, such as increased solubility and reactivity, which can be advantageous in various applications .
Properties
IUPAC Name |
4-(oxolan-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZLVQVILSINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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